molecular formula C8H9Cl3N4 B1662673 Guanabenz hydrochloride CAS No. 23113-43-1

Guanabenz hydrochloride

Cat. No. B1662673
CAS RN: 23113-43-1
M. Wt: 267.5 g/mol
InChI Key: UNWWUUPHJRAOMZ-GAYQJXMFSA-N
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Description

Guanabenz hydrochloride is an alpha-2 adrenergic agonist used to treat hypertension . It belongs to the general class of medicines called antihypertensives . It works by decreasing the heart rate and relaxing the blood vessels so that blood can flow more easily through the body .


Synthesis Analysis

The synthesis of Guanabenz hydrochloride involves complex chemical reactions. One of the key steps in its synthesis is the formation of its metabolite—4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz) .


Molecular Structure Analysis

The molecular formula of Guanabenz hydrochloride is C8H9Cl3N4 . The molecular weight is 267.543 Da . The structure of Guanabenz hydrochloride is complex, with multiple functional groups contributing to its biological activity .


Chemical Reactions Analysis

Guanabenz’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate .


Physical And Chemical Properties Analysis

Guanabenz hydrochloride is a small molecule with a molecular weight of 231.082 . It is approximately 75% absorbed from the gastrointestinal tract . It has a half-life of 6 hours .

Scientific Research Applications

Antiprion Activity

Guanabenz has shown potential in treating prion-based diseases, such as Creutzfeldt-Jakob disease. It has been found to possess antiprion activity, demonstrating the ability to promote clearance of prion proteins. This effect is independent of its activity as an α2-adrenergic receptor agonist, highlighting its potential as a therapeutic agent in prion diseases and other amyloid disorders (Nguyen et al., 2014).

Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS)

Guanabenz has been explored as a potential treatment for ALS. It is believed to exert neuroprotective effects by modulating protein synthesis and preventing the accumulation of misfolded proteins, which are implicated in the pathogenesis of ALS. A phase II clinical trial (ProMISe trial) was conducted to investigate its effectiveness in slowing the progression of ALS (Della Bella et al., 2017).

Inhibition of Protein Misfolding

Guanabenz has been found to inhibit the protein folding activity of ribosomes, a novel finding that distinguishes it from other compounds. This property makes it a valuable tool for studying protein folding activities in various biological processes and diseases (Tsaytler et al., 2011).

Effects on Retinal Pigment Epithelium and Choroidal Blood Flow

In animal models, Guanabenz has demonstrated significant protective effects on retinal pigment epithelium degeneration and inhibition of choroidal neovascularization. These findings suggest potential applications in treating conditions like age-related macular degeneration (Shen et al., 2011).

Protection of Oligodendrocytes in Multiple Sclerosis (MS)

Guanabenz has shown promise in protecting oligodendrocytes in models of MS. By enhancing the integrated stress response, it increases oligodendrocyte survival, suggesting a potential role in slowing the progression of MS (Way et al., 2015).

Potential Anti-Cancer Properties

Guanabenz has been identified as a candidate anti-cancer agent for hepatocellular carcinoma. It induces cell death through endoplasmic reticulum stress-related pathways, presenting a potential new avenue for cancer therapy (Kang et al., 2019).

Modulation of Microglia and Macrophages in Demyelination

Research has shown that Guanabenz can modulate immune cells, particularly microglia and macrophages, during demyelination processes. This indicates its potential utility in autoimmune diseases like MS [(Thompson & Tsirka, 2020)](https://consensus.app/papers/guanabenz-modulates-macrophages-demyelination-thompson/3fedcaa7135e533a9cf6f7d7c5cbf862/?utm_source=chatgpt).

Safety And Hazards

The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . Guanabenz can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . Safety measures include using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .

Future Directions

Guanabenz also has some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity . Therefore, it is suggested that the drug and similar compounds could be used to treat type I interferon-dependent pathologies and that the CH25H enzyme could be a therapeutic target to control these diseases .

properties

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWWUUPHJRAOMZ-GAYQJXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177684
Record name Guanabenz hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanabenz hydrochloride

CAS RN

23113-43-1
Record name Guanabenz hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023113431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanabenz hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kotańska, M Marcinkowska, KJ Kuder… - Pharmacological …, 2023 - Springer
… Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α 2 -… of guanabenz's metabolite—4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz). …
Number of citations: 7 link.springer.com
RW Fuller, HD Snoddy, KW Perry - Life Sciences, 1982 - Elsevier
Dopamine concentration in rat heart is normally very low, only a few percent of the concentration of norepinephrine. After treatment of rats with a dopamine β-hydroxylase inhibitor, l-…
Number of citations: 31 www.sciencedirect.com
Y Hiraoka, T Taniguchi, T Tanaka, K Okada… - Naunyn-Schmiedeberg's …, 2003 - Springer
In human kidney, we found unique prazosin-binding sites that were insensitive to phentolamine and were thus unlikely to be α 1 -adrenoceptors. As the binding of [ 3 H]prazosin to …
Number of citations: 3 link.springer.com
CJ Wohlberg - 1985 - search.proquest.com
Although catecholamines have been studied extensively, much is still unknown regarding their role in the control of neuronal excitability within the spinal cord. Therefore, I examined the …
Number of citations: 4 search.proquest.com

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